molecular formula C15H8ClF6NO B2625989 N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 106376-49-2

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2625989
CAS RN: 106376-49-2
M. Wt: 367.68
InChI Key: TUBALTJVBXBDRU-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” is a chemical compound with the linear formula C14H9ClF3NO. It has a molecular weight of 299.682 and its CAS Number is 724431-21-4 .


Synthesis Analysis

The synthesis of benzamide derivatives, which could include “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” is defined by its linear formula C14H9ClF3NO . Unfortunately, more detailed structural information such as bond lengths and angles are not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” are not available in the search results, it’s worth noting that benzamide derivatives have been synthesized via four-step reactions . These reactions involved the use of various reagents and conditions, demonstrating the potential for diverse chemical transformations involving benzamide derivatives.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide, focusing on six unique fields:

Pharmaceutical Research

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide: has shown potential in pharmaceutical research due to its unique chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes. This property is particularly valuable in the development of drugs targeting intracellular pathogens or diseases. Additionally, the compound’s stability and resistance to metabolic degradation make it a promising candidate for drug development .

Agricultural Chemistry

In agricultural chemistry, N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide is explored for its potential as a pesticide or herbicide. The compound’s ability to disrupt specific biochemical pathways in pests or weeds can lead to the development of more effective and environmentally friendly agricultural chemicals. Its stability and persistence in the environment are also advantageous for long-term pest control .

Material Science

The unique properties of N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide make it a valuable compound in material science. Its high thermal stability and resistance to chemical degradation are beneficial for developing advanced materials, such as coatings and polymers. These materials can be used in various industries, including aerospace and electronics, where durability and performance under extreme conditions are crucial .

Environmental Science

In environmental science, N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide is studied for its potential to degrade environmental pollutants. Its chemical structure allows it to interact with and break down persistent organic pollutants (POPs), which are harmful to ecosystems and human health. Research in this area focuses on optimizing the compound’s effectiveness and minimizing any potential environmental impact .

Biochemical Research

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide: is used in biochemical research to study enzyme interactions and inhibition. The compound’s ability to bind to specific enzymes and alter their activity provides insights into enzyme function and regulation. This research can lead to the development of new therapeutic agents that target specific enzymes involved in diseases .

Synthetic Chemistry

In synthetic chemistry, N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Researchers focus on developing efficient and sustainable synthetic routes to produce this compound and its derivatives .

Future Directions

The future directions for research on “N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzamide derivatives, these compounds may have potential applications in various fields, including medicinal chemistry, pesticide chemistry, and material chemistry .

properties

IUPAC Name

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6NO/c16-11-1-3-12(4-2-11)23-13(24)8-5-9(14(17,18)19)7-10(6-8)15(20,21)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBALTJVBXBDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)benzamide

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